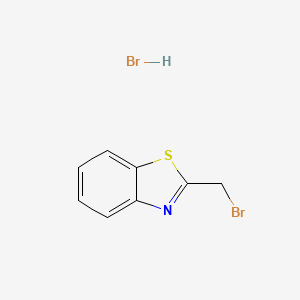
2-(Bromomethyl)-1,3-benzothiazole hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El bromuro de 2-(bromometil)-1,3-benzotiazol es un compuesto orgánico que pertenece a la clase de benzotiazoles. Se caracteriza por la presencia de un grupo bromometil unido al anillo benzotiazol, y se utiliza comúnmente en diversas reacciones químicas y aplicaciones de investigación debido a sus propiedades únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del bromuro de 2-(bromometil)-1,3-benzotiazol generalmente implica la bromación del 1,3-benzotiazol. Un método común es la reacción del 1,3-benzotiazol con bromo en presencia de un disolvente adecuado, como el ácido acético. La reacción se lleva a cabo en condiciones controladas para asegurar la bromación selectiva en la posición metil.
Métodos de producción industrial
La producción industrial del bromuro de 2-(bromometil)-1,3-benzotiazol a menudo implica procesos de bromación a gran escala. Estos procesos están optimizados para obtener un alto rendimiento y pureza, utilizando técnicas avanzadas como reactores de flujo continuo y sistemas de control automatizado para mantener condiciones de reacción constantes.
Análisis De Reacciones Químicas
Tipos de reacciones
El bromuro de 2-(bromometil)-1,3-benzotiazol experimenta varios tipos de reacciones químicas, que incluyen:
Sustitución nucleofílica: El grupo bromometil puede ser sustituido por nucleófilos como aminas, tioles y alcoholes.
Oxidación: El compuesto puede oxidarse para formar los correspondientes sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo bromometil en un grupo metil.
Reactivos y condiciones comunes
Sustitución nucleofílica: Los reactivos comunes incluyen azida de sodio, tiocianato de potasio y aminas primarias. Las reacciones se llevan a cabo típicamente en disolventes polares como el dimetilsulfóxido (DMSO) o el acetonitrilo.
Oxidación: Se utilizan reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.
Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Principales productos formados
Sustitución nucleofílica: Los productos incluyen azidas, tiocianatos y aminas sustituidas.
Oxidación: Los productos incluyen sulfóxidos y sulfonas.
Reducción: El principal producto es el derivado metil correspondiente.
Aplicaciones Científicas De Investigación
El bromuro de 2-(bromometil)-1,3-benzotiazol se utiliza ampliamente en la investigación científica debido a su versatilidad. Algunas de sus aplicaciones incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de varios compuestos orgánicos, incluidos fármacos y agroquímicos.
Biología: El compuesto se utiliza en el estudio de inhibidores enzimáticos y como sonda en ensayos bioquímicos.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del bromuro de 2-(bromometil)-1,3-benzotiazol implica su interacción con nucleófilos y electrófilos. El grupo bromometil es altamente reactivo, lo que le permite participar en diversas reacciones de sustitución y adición. El compuesto también puede interactuar con dianas biológicas, como enzimas y receptores, mediante enlaces covalentes o interacciones no covalentes.
Comparación Con Compuestos Similares
Compuestos similares
- Bromuro de 2-(bromometil)piridina
- Bromuro de 2-(bromometil)-5-metilimidazo[1,2-a]piridina
- Bromuro de 2-bromoetanamina
Unicidad
El bromuro de 2-(bromometil)-1,3-benzotiazol es único debido a su estructura de anillo benzotiazol, que confiere propiedades electrónicas y estéricas específicas. Esto lo hace particularmente útil en la síntesis de compuestos heterocíclicos y en aplicaciones que requieren reactividad selectiva.
Propiedades
Fórmula molecular |
C8H7Br2NS |
|---|---|
Peso molecular |
309.02 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1,3-benzothiazole;hydrobromide |
InChI |
InChI=1S/C8H6BrNS.BrH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-4H,5H2;1H |
Clave InChI |
SGIQFIMLHHHLEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


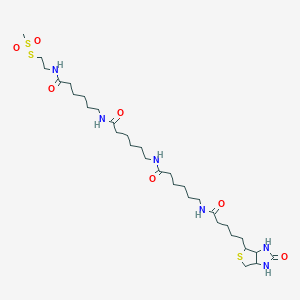
![Sodium;4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B12314740.png)

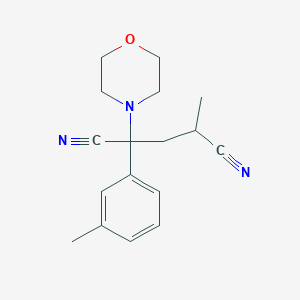
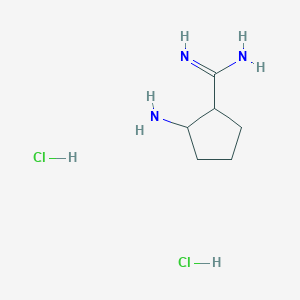
![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12314754.png)
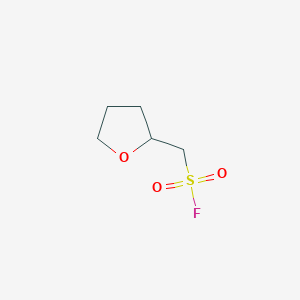

![N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide](/img/structure/B12314788.png)
![N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12314791.png)


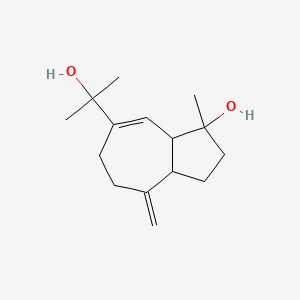
![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12314829.png)
